molecular formula C34H34LiNO10S B12406422 Raloxifene 6-glucuronide-d4 (lithium)

Raloxifene 6-glucuronide-d4 (lithium)

Cat. No.: B12406422
M. Wt: 659.7 g/mol
InChI Key: XHAYXJLZLPLXKI-PFQBEMBKSA-M
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Description

Raloxifene 6-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 6-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene itself is a selective nonsteroidal estrogen receptor modulator. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

Raloxifene 6-glucuronide-d4 (lithium) is synthesized by incorporating deuterium into Raloxifene 6-glucuronide. The formation of Raloxifene 6-glucuronide is mediated mostly by the enzymes UGT1A1 and UGT1A8 . The specific synthetic routes and reaction conditions for the deuterium labeling process are proprietary and not publicly disclosed.

Industrial Production Methods

The industrial production of Raloxifene 6-glucuronide-d4 (lithium) involves advanced techniques in isotope labeling and organic synthesis. The process typically requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms into the desired positions on the molecule .

Chemical Reactions Analysis

Types of Reactions

Raloxifene 6-glucuronide-d4 (lithium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the target product .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Raloxifene 6-glucuronide-d4 (lithium) .

Scientific Research Applications

Raloxifene 6-glucuronide-d4 (lithium) has several scientific research applications, including:

    Chemistry: Used as a tracer in studies of drug metabolism and pharmacokinetics.

    Biology: Helps in understanding the metabolic pathways and enzyme interactions involved in the metabolism of Raloxifene.

    Medicine: Aids in the development of new therapeutic agents by providing insights into the metabolic profiles of Raloxifene derivatives.

    Industry: Utilized in the pharmaceutical industry for the development and testing of new drugs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Raloxifene 6-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetic and metabolic profiles. The incorporation of deuterium can affect the compound’s stability and interaction with metabolic enzymes, providing valuable insights into its behavior in biological systems .

Properties

Molecular Formula

C34H34LiNO10S

Molecular Weight

659.7 g/mol

IUPAC Name

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2;

InChI Key

XHAYXJLZLPLXKI-PFQBEMBKSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)C5=CC=C(C=C5)O)N6CCCCC6.[Li+]

Canonical SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C6=CC=C(C=C6)O

Origin of Product

United States

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